N-(3,5-dimethylphenyl)-2-methylbenzamide

crystallography conformational analysis structure-activity relationship

Researchers requiring methyl-substituted N-(3,5-dimethylphenyl)benzamide scaffolds often face regioisomer sourcing gaps: the 3-methyl and 4-methyl analogs are rarely stocked, forcing multi-week custom synthesis delays. N-(3,5-dimethylphenyl)-2-methylbenzamide (CAS 329938-23-0) is the only regioisomer with verified immediate stock from major screening suppliers. - Enforced non-planar geometry: 69.5° inter-ring dihedral angle vs. 16.6° for the 4-methyl analog, critical for probing sterically demanding binding pockets. - Dual biochemical activity: PDE2A inhibitor (IC50 20 μM) with no PDE1A cross-reactivity; DNMT3A catalytic domain binder (Ki 5.03 μM). - Same-week assay initiation: ≥90% purity, available in 1-20 mg quantities with 10-day lead time.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Cat. No. B11176124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-2-methylbenzamide
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C
InChIInChI=1S/C16H17NO/c1-11-8-12(2)10-14(9-11)17-16(18)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18)
InChIKeyFSFQNORFDSVREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethylphenyl)-2-methylbenzamide Characterization & Procurement


N-(3,5-dimethylphenyl)-2-methylbenzamide (CAS 329938-23-0, MFCD00784053) is an N-aryl benzamide derivative with the molecular formula C16H17NO and a molecular weight of 239.31 g/mol . It features a 2-methylbenzoyl moiety linked via an amide bond to a 3,5-dimethylaniline group. The compound has been structurally characterized by single-crystal X-ray diffraction, revealing that the amide group is twisted 41.8° and 29.0° out of the planes of the 2-methylphenyl and 3,5-dimethylphenyl rings, respectively, with an inter-ring dihedral angle of 69.5° [1]. Its physicochemical profile includes a calculated LogP of approximately 4.61, a polar surface area of 29 Ų, and two rotatable bonds [2]. This compound is cataloged in commercial screening libraries, indicating its availability as a research tool for early-stage discovery programs.

Supports SAR studies requiring enforced non-planar benzamide geometry
Single-crystal XRD confirms ortho-methyl-induced twist
Available from commercial screening libraries for immediate assay use
Stocked by major suppliers; no custom synthesis lead time

N-(3,5-Dimethylphenyl)-2-methylbenzamide Interchangeability Risk


Although N-(3,5-dimethylphenyl)-2-methylbenzamide and its regioisomeric analogs (3-methyl and 4-methyl substituted benzamides) share identical molecular formulas and weights, they exhibit markedly different three-dimensional conformations that preclude simple interchangeability in structure-activity relationship (SAR) studies. The ortho-methyl substitution (2-methyl) introduces steric hindrance that forces the benzoyl and aniline rings into a substantially non-planar geometry with a dihedral angle of 69.5°, whereas the 4-methyl analog adopts a nearly coplanar arrangement with a dihedral angle of only 16.6° [1]. Furthermore, the ortho-methyl group alters the electronic environment of the amide bond and restricts rotational freedom, which can critically impact molecular recognition at biological targets—differences that cannot be predicted from the planar 4-methyl or intermediate 3-methyl variants [2]. These conformational distinctions have been systematically correlated with substituent-dependent variations in inhibitory activity across benzamide derivative series, reinforcing that substitution position is a non-negotiable parameter for assay reproducibility and SAR fidelity [3].

Conformation
2-Me: Enforced non-planar geometry (substantial dihedral twist)
4-Me: Nearly coplanar; 3-Me: Intermediate twist – may not replicate shape-dependent binding
Potency
Reported higher inhibitory activity in benzamide SAR panel
3-Me and 4-Me analogs showed lower activity; rank order may differ across targets
Procurement
Stocked and ready to ship (Sigma-Aldrich, ChemSpace)
3-Me analog not actively stocked; requires custom synthesis, delaying SAR cycles

N-(3,5-Dimethylphenyl)-2-methylbenzamide: Quantitative Differentiation Evidence


Conformational Divergence: 2-Methyl vs. 4-Methyl Dihedral Angle

Single-crystal X-ray diffraction analysis demonstrates that N-(3,5-dimethylphenyl)-2-methylbenzamide adopts a highly twisted conformation with a dihedral angle of 69.5° between the two aromatic rings, a direct consequence of steric hindrance from the ortho-methyl substituent on the benzoyl ring [1]. In stark contrast, the para-methyl substituted analog N-(3,5-dimethylphenyl)-4-methylbenzamide crystallizes in a nearly coplanar geometry with a dihedral angle of only 16.6° [2]. This 52.9° conformational divergence represents a fundamental difference in molecular shape and electrostatic surface presentation.

Dihedral angle
Head-to-head
2-Me: 69.5° vs 4-Me: 16.6° (Δ 52.9°)
Supports conformational SAR interpretation
Single-crystal XRD at 295 K; 4.2× larger twist
crystallography conformational analysis structure-activity relationship

Torsional Asymmetry: Ortho-Methyl Amide Twisting

The 2-methyl substituent induces asymmetric twisting of the central amide group, which is rotated 41.8° out of the 2-methylphenyl plane and 29.0° out of the 3,5-dimethylphenyl plane [1]. This torsional asymmetry is absent in the unsubstituted parent compound N-(3,5-dimethylphenyl)benzamide and in para-substituted variants where the amide group maintains greater planarity with the benzoyl ring due to the absence of ortho steric clash. The 41.8° twist angle represents a specific, quantifiable deviation from planarity that directly impacts hydrogen-bonding geometry in both crystalline and solution phases.

Amide twist
Reported
41.8° from 2-methylphenyl plane; 29.0° from 3,5-dimethylphenyl plane
Impacts hydrogen-bond geometry and pharmacophore presentation
Torsional asymmetry absent in para-substituted analogs
molecular conformation amide geometry substituent effects

Benzamide SAR: 2-Methyl Outperforms 3- and 4-Methyl Analogs

A systematic SAR study of substituted benzamide derivatives evaluating the positional effect of methyl substitution on the benzoyl ring reported that the 2-methyl substituted lead compound exhibited an IC50 of 8.7 ± 0.7 μM, whereas the 3-methyl variant (5a) showed 1.7-fold reduced potency at 14.8 ± 5.0 μM, and the 4-methyl variant (5b) demonstrated 3.3-fold reduced potency at 29.1 ± 3.8 μM [1]. This trend establishes that ortho-methyl substitution confers superior inhibitory activity relative to meta or para positioning within this benzamide chemotype, providing a quantitative basis for selecting the 2-methyl analog as the preferred scaffold starting point.

Inhibitory activity
Head-to-head
2-Me: 8.7 μM; 3-Me: 14.8 μM; 4-Me: 29.1 μM (1.7–3.3× difference)
Reported higher potency for 2-Me in tested series
Enzyme inhibition assay; data from PMC Table 1
structure-activity relationship benzamide inhibitors substituent optimization

PDE2A Inhibition with Selectivity over PDE1A

Enzymatic profiling data deposited in BindingDB (ChEMBL4291228) demonstrates that N-(3,5-dimethylphenyl)-2-methylbenzamide inhibits recombinant human PDE2A with an IC50 of 20 μM (2.00E+4 nM) using a FAM-cyclic-3',5'-AMP fluorescence-based assay [1]. Critically, parallel testing against PDE1A in the same assay format yielded no detectable inhibition at comparable concentrations, indicating measurable PDE2A versus PDE1A selectivity [1]. This selectivity profile distinguishes the compound from pan-PDE inhibitors and positions it as a PDE2A-biased tool compound. Note that direct comparative data for 3-methyl and 4-methyl analogs against PDE2A are not available in the retrieved sources; therefore the PDE2A IC50 should be interpreted as an absolute activity value rather than a demonstrated point of differentiation from regioisomeric analogs.

PDE2A IC₅₀
Reported
20 μM (PDE2A); no inhibition of PDE1A detected
Supports PDE2A selectivity profiling context
FAM-cyclic-AMP assay; confirmatory dose-response recommended
phosphodiesterase PDE2A enzyme inhibition selectivity profiling

DNMT3A Binding: Epigenetic Probe Potential

BindingDB entry BDBM50397078 (ChEMBL2171452) reports that N-(3,5-dimethylphenyl)-2-methylbenzamide binds to the human DNMT3A catalytic domain with a Ki of 5.03 μM (5.03E+3 nM), assessed via inhibition of enzyme-mediated DNA methylation using ³H-AdoMet as substrate [1]. A secondary assay using poly dI-dC as substrate yielded a Ki of 21.6 μM (2.16E+4 nM) [1]. This represents the only reported epigenetic target engagement data for this compound class among the methyl-substituted N-(3,5-dimethylphenyl)benzamide series. No binding data for 3-methyl or 4-methyl analogs against DNMT3A were identified, so this evidence supports the compound's intrinsic biochemical profile rather than establishing superiority over specific comparators.

DNMT3A Ki
Reported
5.03 μM (³H-AdoMet); 21.6 μM (poly dI-dC substrate)
Supports epigenetic probe development context
No comparator data for regioisomeric analogs
epigenetics DNA methyltransferase DNMT3A enzyme inhibition

Commercial Availability Advantage over 3-Methyl Analog

N-(3,5-dimethylphenyl)-2-methylbenzamide is cataloged and immediately available from multiple commercial suppliers including Sigma-Aldrich (AldrichCPR R573647) and ChemSpace (CSSS00046104845, cataloged with ≥90% purity from Princeton Biomolecular Research) [1]. In contrast, the 3-methyl regioisomer N-(3,5-dimethylphenyl)-3-methylbenzamide is not actively stocked by major research chemical suppliers; it is listed only in non-validated catalog aggregators without confirmed stock status or purity specifications [2]. This disparity in commercial availability means that researchers seeking to initiate SAR studies must either purchase the 2-methyl analog as an off-the-shelf reagent or undertake custom synthesis of the 3-methyl variant—a difference that impacts both project timelines and procurement costs.

Procurement
Head-to-head
2-Me: Stocked (Sigma-Aldrich, ChemSpace); 3-Me: not stocked
Enables immediate SAR assay initiation
Supplier catalog review March 2025
chemical procurement screening library compound availability research reagents

N-(3,5-Dimethylphenyl)-2-methylbenzamide Application Scenarios


SAR Studies with Ortho-Substituted Conformational Constraint

Investigators seeking a benzamide scaffold with enforced non-planar geometry should select N-(3,5-dimethylphenyl)-2-methylbenzamide. The 69.5° dihedral angle and asymmetric amide twisting (41.8° from the 2-methylphenyl plane) [1] provide a distinct conformational starting point that cannot be achieved with the nearly coplanar 4-methyl analog (16.6° dihedral angle). This structural differentiation is critical for probing binding pockets where ligand planarity is disfavored or where orthogonal aromatic ring presentation is required for target engagement. Additionally, the 2-methyl variant demonstrates 1.7× to 3.3× greater potency than its 3-methyl and 4-methyl counterparts in benzamide class SAR studies , making it the preferred starting point for hit-to-lead optimization within this chemotype.

PDE2A Probe Development

N-(3,5-dimethylphenyl)-2-methylbenzamide inhibits recombinant human PDE2A with an IC50 of 20 μM, with no detectable activity against PDE1A under identical assay conditions [1]. This micromolar activity combined with apparent isoform selectivity supports its use as a starting scaffold for developing PDE2A-selective tool compounds. Researchers investigating PDE2A biology in the context of cardiovascular function, cognition, or inflammation may employ this compound for preliminary target validation studies, with the understanding that potency optimization through medicinal chemistry will be required for advanced applications.

DNMT3A Epigenetic Probe Development

The compound demonstrates binding to the DNMT3A catalytic domain with a Ki of 5.03 μM [1]. This biochemical activity supports its application as a chemical starting point for developing novel DNMT3A inhibitors, particularly relevant for epigenetic research in oncology and developmental biology. The ortho-methyl substitution pattern—which imposes a distinctive twisted conformation not present in para-substituted benzamides—may contribute to this observed DNMT3A engagement, though confirmatory SAR studies comparing 2-methyl, 3-methyl, and 4-methyl variants against DNMT3A are needed to validate this hypothesis.

SAR Initiation via Immediate Commercial Availability

For research programs requiring immediate access to methyl-substituted N-(3,5-dimethylphenyl)benzamide analogs without custom synthesis delays, N-(3,5-dimethylphenyl)-2-methylbenzamide represents the only regioisomer with verified stock availability from major research suppliers including Sigma-Aldrich and ChemSpace (≥90% purity) [1]. This procurement advantage enables same-week assay initiation and iterative SAR exploration, whereas the 3-methyl analog is not actively stocked and would require a multi-week custom synthesis lead time. Programs with compressed timelines or limited synthetic chemistry resources should prioritize the 2-methyl analog for initial screening and assay development.

Application
Selection Property
Validation Focus
SAR with non-planar benzamide scaffold
Ortho-methyl conformational constraint
Dihedral angle and amide twist analysis
PDE2A research tool evaluation
PDE2A inhibitory activity
PDE isoform selectivity review
DNMT3A epigenetic research
DNMT3A binding affinity
Epigenetic target engagement validation
Accelerated SAR procurement
Off-the-shelf commercial availability
Supplier stock and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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